N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures, such as those based on a (2-nitrophenyl)methanol scaffold, have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .
Mode of Action
It is known that compounds with a similar (2-nitrophenyl)methanol scaffold display anti-biofilm activity and a tight-binding mode of action . They inhibit the PqsD enzyme, disrupting the cell-to-cell communication in Pseudomonas aeruginosa .
Biochemical Pathways
The inhibition of pqsd enzyme by similar compounds can disrupt the production of signal molecules in pseudomonas aeruginosa , potentially affecting various downstream effects related to bacterial communication and biofilm formation.
Result of Action
Similar compounds have been shown to inhibit the pqsd enzyme, disrupting cell-to-cell communication in pseudomonas aeruginosa and displaying anti-biofilm activity .
Action Environment
It is known that the efficacy of similar compounds can be influenced by the specific conditions of the bacterial environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-nitroaniline with 4-oxo-4H-chromene-2-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF). The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite or hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of fused heterocycles.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Catalysts like Lewis acids or bases under controlled temperature conditions.
Major Products
Reduction: Formation of N-(2-aminophenyl)-4-oxo-4H-chromene-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Fused heterocyclic compounds with potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Potential therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of advanced materials and dyes.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)pyrrole-2-carboxaldehyde: Similar nitrophenyl group but different core structure.
2-Cyano-N-(4-nitrophenyl)acetamide: Contains a cyano group instead of the chromene core.
2-Substituted benzimidazole derivatives: Different core structure but similar biological activities.
Uniqueness
N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the nitrophenyl group and the chromene core, which imparts distinct chemical reactivity and biological activity. This combination allows for diverse applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-nitrophenyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-13-9-15(23-14-8-4-1-5-10(13)14)16(20)17-11-6-2-3-7-12(11)18(21)22/h1-9H,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPUFZRVHCYCTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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